

physical and chemical properties of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromoquinolin-6-ol

Cat. No.: B174115

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An In-depth Technical Guide to the Physicochemical and Chemical Properties of **3-Bromoquinolin-6-ol**

Abstract

This technical guide provides a comprehensive scientific overview of **3-Bromoquinolin-6-ol** (CAS No. 13669-57-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its structural, physical, and chemical properties, drawing from predicted data and established knowledge of the quinoline scaffold. We present its chemical reactivity profile, highlighting the strategic importance of the bromine and hydroxyl functional groups for synthetic diversification. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the analytical characterization of **3-Bromoquinolin-6-ol**, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and provides a framework for its potential applications as a versatile building block in the synthesis of novel bioactive molecules.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous approved pharmaceuticals and clinical candidates.^[1] Its unique bicyclic aromatic system provides a rigid and versatile scaffold for interacting with a wide array of

biological targets. The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

3-Bromoquinolin-6-ol is a bifunctional derivative that capitalizes on this privileged scaffold. It incorporates two key features for synthetic elaboration:

- A bromine atom at the 3-position: This serves as a highly versatile synthetic handle, enabling a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[\[1\]](#)
- A hydroxyl group at the 6-position: This phenolic group can modulate the compound's electronic properties, solubility, and hydrogen bonding capacity. It also presents an additional site for derivatization, such as etherification or esterification.

This guide serves as a foundational resource for scientists, providing the essential physicochemical data, reactivity insights, and analytical methodologies required to effectively utilize **3-Bromoquinolin-6-ol** in research and development programs.

Physicochemical Properties of 3-Bromoquinolin-6-ol

Comprehensive experimental data for **3-Bromoquinolin-6-ol** is not extensively reported in the public domain. The following tables summarize its core identifiers and key physicochemical properties based on available database predictions and structural analysis.

Structural and General Properties

Property	Value	Source(s)
IUPAC Name	3-Bromoquinolin-6-ol	-
Synonyms	3-Bromo-6-quinolinol	
CAS Number	13669-57-3	[2]
Molecular Formula	C ₉ H ₆ BrNO	[2] [3]
Molecular Weight	224.05 g/mol	[3]
Canonical SMILES	C1=CC2=C(C=C(C=C2Br)C=C1)O	-

Predicted Physical and Chemical Properties

The properties listed below are derived from computational predictions and should be considered as estimates pending experimental verification.

Property	Predicted Value	Source(s)
Density	$1.705 \pm 0.06 \text{ g/cm}^3$	[3]
Boiling Point	$348.4 \pm 22.0 \text{ }^\circ\text{C}$ at 760 mmHg	[3]
pKa	8.48 ± 0.40 (most acidic)	[3]

The predicted pKa of ~8.48 likely corresponds to the phenolic hydroxyl group, indicating it is a weak acid. The quinoline nitrogen is basic, and its pKa would be lower than that of quinoline itself (pKa ~4.9) due to the electron-withdrawing effects of the bromine and hydroxyl substituents.

Chemical Profile: Reactivity and Synthetic Potential

The synthetic utility of **3-Bromoquinolin-6-ol** is rooted in the distinct reactivity of its three main components: the pyridine ring, the benzene ring, and its two functional groups. The bromine atom at the C3 position is particularly significant as it is primed for a wide range of cross-coupling reactions.

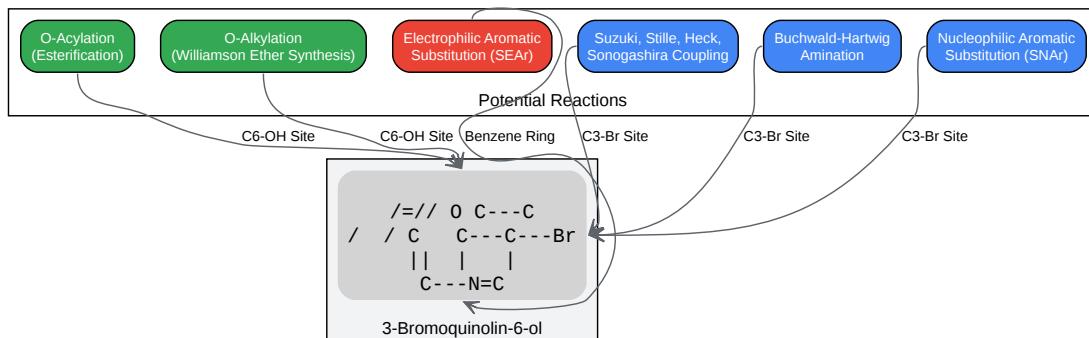
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Figure 1: Key Reactive Sites of **3-Bromoquinolin-6-ol**

Reactions at the C3-Bromine Position

The bromine atom is the most versatile site for molecular elaboration. Its position on the electron-deficient pyridine ring makes it an excellent substrate for various metal-catalyzed cross-coupling reactions.

- Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the C3 position.[1]
- Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, providing access to a wide range of 3-aminoquinoline derivatives.[1]
- Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to synthesize 3-alkynylquinolines.[1]

- Heck Coupling: Reaction with alkenes to form 3-vinylquinoline derivatives.[1]

Reactions at the C6-Hydroxyl Position

The phenolic hydroxyl group behaves as a typical phenol, offering opportunities for further functionalization.

- Williamson Ether Synthesis: Deprotonation with a suitable base followed by reaction with an alkyl halide to form 6-alkoxyquinolines.
- Esterification: Reaction with acyl chlorides or carboxylic anhydrides to produce 6-acyloxyquinoline esters.

Reactions on the Quinoline Ring

The quinoline ring itself can undergo further substitution, although the existing substituents will direct the position of new entrants. The hydroxyl group is an activating, ortho-, para-directing group, while the quinoline nitrogen deactivates the pyridine ring towards electrophilic substitution. Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation) would be expected to occur on the benzene ring, primarily at the C5 and C7 positions.

Experimental Protocols for Characterization

The following protocols provide a standardized framework for the analytical characterization of synthesized or procured **3-Bromoquinolin-6-ol**.

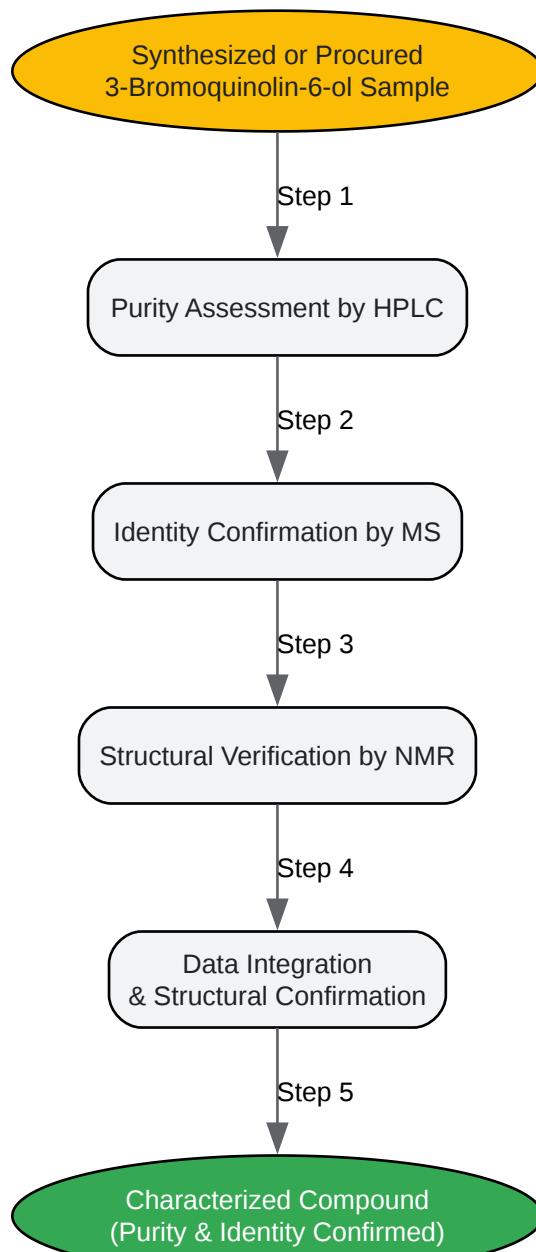


Figure 2: General Analytical Workflow

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Figure 2: General Analytical Workflow

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the sample and identify any potential impurities.

- Instrumentation: A standard HPLC system with a UV detector.
- Methodology:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm and 280 nm.
- Sample Preparation: Prepare a stock solution of the compound in methanol or DMSO at 1 mg/mL. Dilute to ~50 μ g/mL with the initial mobile phase composition.
- Analysis: Inject 10 μ L of the sample. Purity is determined by the area percentage of the main peak.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of **3-Bromoquinolin-6-ol** in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (recommended due to the phenolic proton).[4]
 - ^1H NMR Acquisition:

- Acquire a standard proton spectrum.
- Expected Signals: Aromatic protons on the quinoline core (typically in the 7.0-9.0 ppm range), and a broad singlet for the hydroxyl proton (which may exchange with D₂O). The protons at C2, C4, and C5 will likely be the most downfield.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Expected Signals: Nine distinct carbon signals are expected. The carbons bonded to bromine (C3) and nitrogen (C2, C8a) will have characteristic shifts. The carbon bearing the hydroxyl group (C6) will be shifted downfield.
- Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Identity Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the compound.
- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Methodology:
 - Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the compound in a solvent such as methanol or acetonitrile.
 - Ionization Mode: Run in both positive and negative ESI modes. Positive mode should show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated molecule [M-H]⁻.
 - Analysis:
 - The molecular weight of **3-Bromoquinolin-6-ol** is 224.05 g/mol .
 - Look for an ion cluster corresponding to [M+H]⁺ at m/z 224.9 and 226.9 (due to the natural isotopic abundance of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).

- The accurate mass measurement should be within 5 ppm of the theoretical value.

Applications in Research and Drug Development

3-Bromoquinolin-6-ol is not an end-product therapeutic but rather a strategic starting material or intermediate. Its value lies in its potential as a scaffold for building libraries of more complex molecules for screening and lead optimization.

- Kinase Inhibitor Scaffolds: The quinoline core is present in many approved kinase inhibitors. The C3 position can be functionalized to target the hinge-binding region of kinases, while modifications at the C6 position can extend into the solvent-exposed region to enhance potency and selectivity.[\[1\]](#)
- Antiproliferative Agents: Bromoquinoline derivatives have been investigated for their anticancer activities.[\[5\]](#) The ability to diversify **3-Bromoquinolin-6-ol** makes it a valuable platform for generating novel compounds for cancer research.
- Metal-Chelating Agents: The 6-hydroxyquinoline moiety, similar to the well-known 8-hydroxyquinoline, has the potential to chelate metal ions.[\[5\]](#) This property could be explored for applications in neurodegenerative diseases or as antimicrobial agents where metal homeostasis is a key target.

Safety and Handling

Consult the official Safety Data Sheet (SDS) for **3-Bromoquinolin-6-ol** before handling.[\[2\]](#) As a general precaution for a bromo-aromatic compound:

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Bromoquinolin-6-ol represents a highly valuable and versatile chemical entity for the modern medicinal chemist. Its combination of the privileged quinoline scaffold with two strategically placed, reactive functional groups provides a robust platform for the synthesis of diverse molecular architectures. This guide has provided a foundational understanding of its physicochemical properties, a detailed map of its reactivity, and reliable protocols for its analytical characterization. By leveraging this information, researchers can confidently and efficiently incorporate **3-Bromoquinolin-6-ol** into their discovery pipelines, accelerating the development of next-generation therapeutics.

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- To cite this document: BenchChem. [physical and chemical properties of 3-Bromoquinolin-6-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174115#physical-and-chemical-properties-of-3-bromoquinolin-6-ol>

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